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Abstract
N-Allylmethylamine (CH₂=CHCH₂NHCH₃) is a versatile bifunctional molecule that

incorporates a reactive allyl group and a nucleophilic secondary amine. This combination

makes it a valuable building block in organic synthesis, polymer chemistry, and drug discovery.

The reactivity of the allyl group, characterized by its carbon-carbon double bond and adjacent

allylic protons, is central to its synthetic utility. This guide provides a comprehensive technical

overview of the key reactions involving the allyl moiety of N-Allylmethylamine, including

electrophilic and radical additions, oxidation, reduction, and transition metal-catalyzed

transformations. Detailed experimental protocols, quantitative data from analogous systems,

and mechanistic diagrams are presented to serve as a foundational resource for researchers

exploring the synthetic potential of this compound.

Introduction
The allyl group is a common and highly reactive functional group in organic chemistry. Its

reactivity stems from the presence of a π-system and the relatively weak C-H bonds at the

allylic position, which can be readily cleaved to form a resonance-stabilized allylic radical or

cation. In N-Allylmethylamine, the proximity of the methylamino group can influence the

reactivity of the allyl moiety through electronic and steric effects, as well as by acting as a

directing group in certain reactions. Understanding and controlling the diverse reactivity of the
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allyl group is crucial for leveraging N-Allylmethylamine as a precursor in the synthesis of

complex nitrogen-containing molecules, including pharmaceuticals and functional polymers.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for N-
Allylmethylamine is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of N-Allylmethylamine

Property Value Reference(s)

CAS Number 627-37-2

Molecular Formula C₄H₉N

Molecular Weight 71.12 g/mol

Boiling Point 64-66 °C (lit.)

Density 0.741 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.412 (lit.)

Table 2: Spectroscopic Data for N-Allylmethylamine

Spectroscopy Peak Assignments Reference(s)

¹H NMR (CDCl₃)

δ 5.8 (m, 1H, -CH=), 5.1 (m,

2H, =CH₂), 3.1 (d, 2H, -

NCH₂-), 2.3 (s, 3H, -NCH₃),

1.2 (s, 1H, -NH)

¹³C NMR (CDCl₃)
δ 136.0 (-CH=), 116.0 (=CH₂),

55.0 (-NCH₂-), 35.0 (-NCH₃)

IR (neat)

ν (cm⁻¹) 3300 (N-H), 3080

(=C-H), 1645 (C=C), 995, 915

(=C-H bend)

Mass Spectrum (EI) m/z 71 (M⁺), 56, 44, 42, 30
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Reactivity of the Allyl Group
The allyl group in N-Allylmethylamine undergoes a variety of chemical transformations, which

can be broadly categorized as additions to the double bond, reactions at the allylic position,

and transition metal-catalyzed processes.

Additions to the Carbon-Carbon Double Bond
The double bond of N-Allylmethylamine is susceptible to attack by electrophiles. The

regioselectivity of these reactions is governed by the stability of the resulting carbocation

intermediate. According to Markovnikov's rule, the electrophile will add to the terminal carbon

(C-3) to form a more stable secondary carbocation at the internal carbon (C-2). The presence

of the electron-withdrawing ammonium group under acidic conditions can influence the rate

and outcome of these reactions.

Hydrohalogenation: The addition of hydrogen halides (HX) is expected to proceed via a

Markovnikov mechanism to yield 2-halo-N-methylpropan-1-amine.

Hydration: Acid-catalyzed hydration will likely produce 1-(methylamino)propan-2-ol.

In contrast to electrophilic addition, radical addition to the double bond of N-Allylmethylamine
typically proceeds via an anti-Markovnikov mechanism. This is due to the formation of the more

stable radical intermediate.

Addition of HBr with Peroxides: In the presence of peroxides, HBr adds to the double bond to

yield 3-bromo-N-methylpropan-1-amine.

The addition of an amine across the double bond of an alkene, known as hydroamination, is a

highly atom-economical method for the synthesis of diamines. While challenging, transition

metal catalysts have been developed to facilitate this transformation. For N-Allylmethylamine,

this can be an intermolecular or intramolecular reaction. Rhodium-catalyzed hydroamination of

allylic amines with primary amines can produce vicinal diamines.
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Oxidation Reactions
The double bond of N-Allylmethylamine can be epoxidized to form an oxirane ring. Common

epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The

reaction is stereospecific, with the oxygen atom adding to one face of the double bond. The

presence of the amine can influence the stereochemical outcome through directed epoxidation,

especially after protonation.

Table 3: Predicted Outcome of Epoxidation of N-Allylmethylamine

Reagent Product Expected Yield

m-CPBA
2-

((methylamino)methyl)oxirane
Moderate to High

Experimental Protocol: Epoxidation of N-Allylmethylamine (Adapted from analogous systems)

Dissolve N-Allylmethylamine (1.0 eq.) in a chlorinated solvent such as dichloromethane

(CH₂Cl₂) in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add m-CPBA (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0

°C.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.
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Reduction of the Allyl Group
The double bond of the allyl group can be readily reduced to a single bond through catalytic

hydrogenation. This reaction is typically high-yielding and proceeds under mild conditions.

Table 4: Predicted Outcome of Catalytic Hydrogenation of N-Allylmethylamine

Catalyst Product Expected Yield

Pd/C, H₂ N-Methylpropylamine High

PtO₂, H₂ N-Methylpropylamine High

Raney Ni, H₂ N-Methylpropylamine High

Experimental Protocol: Catalytic Hydrogenation of N-Allylmethylamine

In a pressure vessel, dissolve N-Allylmethylamine in a suitable solvent such as methanol or

ethanol.

Add a catalytic amount of Palladium on carbon (10% Pd/C).

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room

temperature.

Monitor the reaction by TLC or GC until the starting material is consumed.

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove

the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be

purified by distillation if necessary.

Transition Metal-Catalyzed Reactions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1265532?utm_src=pdf-body-img
https://www.benchchem.com/product/b1265532?utm_src=pdf-body
https://www.benchchem.com/product/b1265532?utm_src=pdf-body
https://www.benchchem.com/product/b1265532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, involving the

palladium-catalyzed reaction of an unsaturated halide with an alkene. Unprotected allylamines,

including N-Allylmethylamine, can participate in this reaction to form substituted

cinnamylamine derivatives, which are important pharmacophores. The reaction with aryl

iodides often proceeds with high regioselectivity.
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Olefin metathesis has emerged as a versatile tool in organic synthesis. While direct examples

with N-Allylmethylamine are scarce, related N-allyl compounds can undergo ring-closing

metathesis (RCM) to form nitrogen-containing heterocycles, a common structural motif in

pharmaceuticals.

Polymerization
N-Allylmethylamine can act as a monomer in polymerization reactions. Due to the presence

of the allyl group, it can undergo free-radical polymerization. The protonation of the amine

group in acidic media can influence the polymerization process by reducing degradative chain

transfer. Copolymers of N-Allylmethylamine can also be synthesized, leading to materials with

tailored properties.

N-Allylmethylamine in Drug Development
The structural motifs accessible from N-Allylmethylamine are prevalent in many biologically

active compounds. The ability to functionalize the allyl group or incorporate the entire molecule

into larger scaffolds makes it a valuable building block for the synthesis of novel drug

candidates. For instance, the formation of substituted pyrrolidines and other nitrogen

heterocycles through reactions of the allyl group opens avenues for creating compounds with

potential therapeutic applications.

Conclusion
The allyl group in N-Allylmethylamine exhibits a rich and diverse reactivity profile, enabling a

wide range of synthetic transformations. From additions and oxidations of the double bond to

transition metal-catalyzed cross-coupling and polymerization reactions, N-Allylmethylamine
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serves as a versatile platform for the synthesis of complex nitrogen-containing molecules. The

interplay between the allyl moiety and the adjacent amino group provides opportunities for

controlling selectivity and accessing unique molecular architectures. This guide provides a

foundational understanding of this reactivity, offering valuable insights for researchers in

organic synthesis, materials science, and medicinal chemistry. Further exploration into the

diastereoselective and enantioselective transformations of N-Allylmethylamine will

undoubtedly unlock its full potential as a key synthetic intermediate.

To cite this document: BenchChem. [Reactivity of the Allyl Group in N-Allylmethylamine: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265532#reactivity-of-the-allyl-group-in-n-
allylmethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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